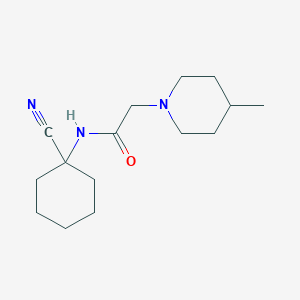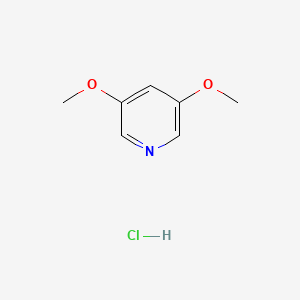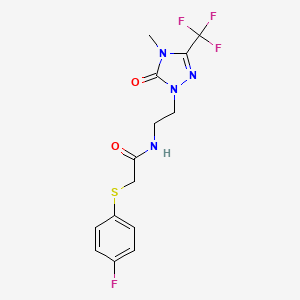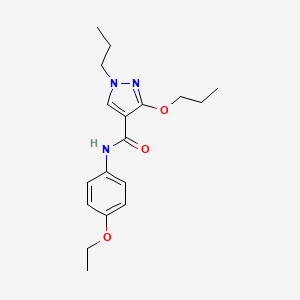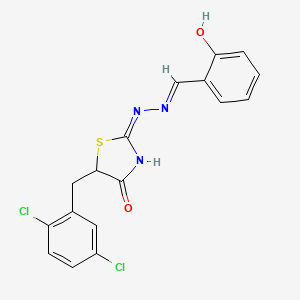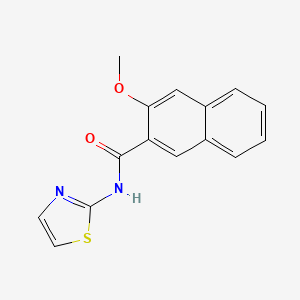
3-methoxy-N-(1,3-thiazol-2-yl)naphthalene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis and Characterization of Naphthalene Derivatives
The synthesis of various N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including those with a naphthalene moiety, has been explored. These compounds were synthesized and characterized using elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy. Specifically, the compound N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide was further studied through single crystal X-ray diffraction, revealing its crystalline structure in the triclinic space group with detailed unit cell parameters. The cyclohexane ring in this compound was found to adopt a chair conformation, and the molecular conformation is stabilized by an intramolecular hydrogen bond, forming a pseudo-six-membered ring .
Molecular Structure Analysis of Naphthalene Derivatives
The molecular structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide was elucidated using single crystal X-ray diffraction. This analysis provided insights into the triclinic space group of the crystal, the chair conformation of the cyclohexane ring, and the intramolecular hydrogen bond that stabilizes the molecule's conformation. The unit cell parameters, including the angles and lengths, were precisely determined, contributing to the understanding of the compound's three-dimensional arrangement .
Chemical Reactions Analysis of Naphthalene Derivatives
The synthesis of naphthalene derivatives involves various chemical reactions. For instance, the synthesis of 4-(p-methoxyphenyl)-7-methoxy-1-hydroxy-3-naphthalenecarboxylic acid was achieved through a series of reactions starting from anisole and anisole acid. The process included a Friedel-Crafts reaction, condensation with diethyl succinate, dehydration, another Friedel-Crafts cyclization, and hydrolysis under a catalytic amount of quaternary ammonium salt, resulting in a yield of 41.9% with a purity of 99.7% . This demonstrates the complexity and multi-step nature of synthesizing naphthalene derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of naphthalene derivatives can be inferred from their synthesis and molecular structure. The crystalline nature of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide suggests solid-state stability, while the intramolecular hydrogen bond indicates potential for specific interactions in the solid or dissolved state. The purity and yield of the synthesized 4-(p-methoxyphenyl)-7-methoxy-1-hydroxy-3-naphthalenecarboxylic acid reflect the efficiency of the synthetic process and the potential for high-quality pharmaceutical intermediates .
Scientific Research Applications
Synthesis and Chemical Properties
3-Methoxy-N-(1,3-thiazol-2-yl)naphthalene-2-carboxamide is involved in the synthesis of various biologically active compounds. Its derivatives have been synthesized through different chemical reactions, demonstrating its versatility as a precursor in organic synthesis. For instance, it can undergo cyclocondensation reactions to produce a series of compounds with potential anti-inflammatory properties, as evidenced by studies on analogs like aminothiazoles and thiazolylacetonitrile derivatives (H. Thabet et al., 2011). Additionally, its structural modifications can lead to the creation of redox-active and electrochromic polymers, indicating its utility in material science (S. Hsiao & Jhong-Syuan Han, 2017).
Biological and Pharmacological Research
In pharmacological research, compounds derived from this compound have been investigated for their potential medicinal applications. Some derivatives have shown promising results in anticonvulsant screening, suggesting their potential use in treating seizure disorders (M. Arshad et al., 2019). Moreover, its modifications have led to compounds with significant antioxidant and anticancer activities, highlighting its potential in developing new therapeutic agents (I. Tumosienė et al., 2020).
Antimicrobial and Herbicidal Applications
Research has also explored the antimicrobial properties of derivatives of this compound. Some studies have reported compounds with potent antibacterial and herbicidal activities, suggesting their utility in developing new antimicrobial agents and agrochemicals (J. Kos et al., 2013).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been reported to interact with various biological targets, leading to a range of effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
It’s worth noting that the physico-chemical properties of thiazole derivatives, such as solubility and stability, can be influenced by environmental conditions .
properties
IUPAC Name |
3-methoxy-N-(1,3-thiazol-2-yl)naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S/c1-19-13-9-11-5-3-2-4-10(11)8-12(13)14(18)17-15-16-6-7-20-15/h2-9H,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPFVDUGUZKAOGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-(p-tolyloxy)ethan-1-one](/img/structure/B2507456.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2507457.png)
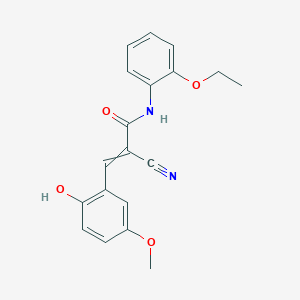
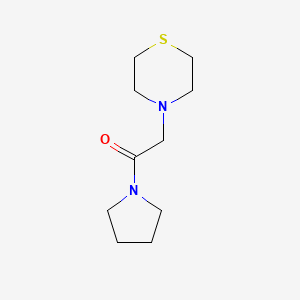
![N-tert-butyl-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B2507465.png)
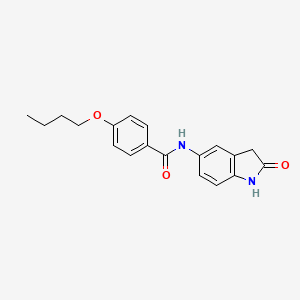
![2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid](/img/structure/B2507468.png)
